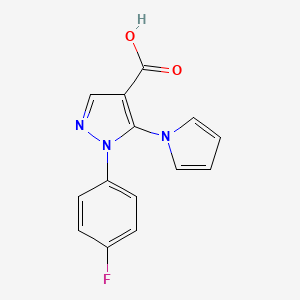

1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Description

1-(4-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based heterocyclic compound featuring a 4-fluorophenyl group at position 1, a pyrrole substituent at position 5, and a carboxylic acid moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Its synthesis typically involves cyclization of chalcones with hydrazine derivatives or hydrolysis of ester precursors, as seen in related compounds .

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2/c15-10-3-5-11(6-4-10)18-13(17-7-1-2-8-17)12(9-16-18)14(19)20/h1-9H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTYNXBPLGQSNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (commonly referred to as compound 1) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound's chemical structure is characterized by a fluorophenyl group, a pyrrole moiety, and a carboxylic acid functional group. Below are its key chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₀FN₃O₂ |

| Molecular Weight | 271.25 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid |

| PubChem CID | 17541241 |

| Appearance | Powder |

Biological Activity Overview

Recent studies have highlighted the promising biological activities of compound 1, particularly in cancer therapy and anti-inflammatory applications.

Anticancer Activity

Numerous studies have investigated the anticancer properties of pyrazole derivatives, including compound 1. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

These findings indicate that compound 1 exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Activity

In addition to its anticancer properties, compound 1 has been explored for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Research has shown that compound 1 can reduce inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including compound 1, for their anticancer properties. In this study, researchers synthesized a series of compounds and tested their efficacy against multiple cancer cell lines. Compound 1 demonstrated superior activity compared to other derivatives, particularly against breast cancer (MCF7) and lung cancer (A549) cell lines.

Comparison with Similar Compounds

1-(4-Bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic Acid ()

- Structural Difference : The phenyl ring at position 1 has both bromo and fluoro substituents (4-bromo-2-fluorophenyl vs. 4-fluorophenyl).

- Impact: Bromine increases molecular weight (350.14 g/mol vs. ~289.25 g/mol for the target compound) and lipophilicity (ClogP ~2.8 vs.

1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid ()

- Structural Difference : A trifluoromethyl (-CF₃) group replaces the pyrrole ring at position 4.

- Impact : The electron-withdrawing -CF₃ group increases metabolic stability and acidity (pKa ~3.5 vs. ~4.2 for the target compound), favoring binding to polar biological targets .

Functional Group Modifications

1-(4-Fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid ()

- Structural Difference : A branched alkyl group (propan-2-yl) replaces the pyrrole ring.

- Impact : The hydrophobic alkyl chain reduces polarity, increasing logP by ~0.5 units compared to the pyrrole-containing compound. This could shift applications from hydrophilic drug formulations to agrochemicals .

1-(2-Chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide ()

- Structural Difference : The carboxylic acid is replaced by a carboxamide linked to a tetrahydro-2H-pyran-4-ylmethyl group.

- Impact : The amide group reduces acidity (pKa ~0.5 vs. ~4.2) and enables hydrogen bonding with biological targets, as seen in neurotensin receptor ligands .

Crystallographic and Conformational Comparisons

- Planarity : The target compound’s dihedral angle between pyrazole and 4-fluorophenyl rings is ~4.6–10.5° (based on analogous structures in ), promoting π-π stacking. In contrast, isostructural thiazole derivatives () exhibit perpendicular fluorophenyl orientations (angles ~90°), disrupting planarity and reducing crystallinity .

- Crystal Packing : Carboxylic acid groups facilitate hydrogen-bonded dimers, whereas ester derivatives (e.g., ) rely on weaker van der Waals interactions, leading to lower melting points .

Data Tables

Table 1. Physicochemical Properties

Q & A

Q. What are the common synthetic routes for 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or diketones. For example, analogous pyrazole-4-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and arylhydrazines, followed by hydrolysis . Modifications include introducing fluorophenyl groups via Suzuki coupling or nucleophilic substitution. Key steps:

Q. Which spectroscopic and crystallographic techniques validate the compound’s structure?

- IR Spectroscopy : Confirms carboxylic acid (-COOH) and pyrrole/pyrazole ring vibrations (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3400 cm⁻¹) .

- NMR : ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrrole protons at δ 6.2–6.5 ppm) .

- X-ray Crystallography : Resolves bond lengths, angles, and packing interactions. For example, triclinic crystal systems (space group P1) are common for fluorophenyl-pyrazole derivatives, with intermolecular hydrogen bonding stabilizing the structure .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) complement experimental structural analysis?

- Density Functional Theory (DFT) : Predicts optimized geometries, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). Discrepancies between experimental (X-ray) and computed bond lengths >0.02 Å may indicate conformational flexibility .

- Molecular Docking : Screens for bioactivity by modeling interactions with target proteins (e.g., kinases, GPCRs). Use software like AutoDock Vina with PyRx for binding affinity calculations .

- Methodological Tip : Cross-validate computational results with experimental data (e.g., overlay DFT-optimized structures with X-ray coordinates) .

Q. How to resolve discrepancies in spectral data during structure elucidation?

Q. What challenges arise in crystallizing fluorinated pyrazole derivatives for X-ray studies?

- Low Solubility : Fluorophenyl groups increase hydrophobicity. Use mixed solvents (e.g., DMSO/water) for slow evaporation .

- Polymorphism : Fluorine’s electronegativity may induce multiple crystal forms. Screen crystallization conditions (temperature, solvent ratios) .

- Data Collection : Fluorine atoms cause weak diffraction; use synchrotron radiation or long exposure times for high-resolution data .

Q. How to design analogs to study structure-activity relationships (SAR) for pharmacological activity?

- Core Modifications : Replace the pyrrole ring with imidazole or triazole to alter electron density .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to enhance binding to hydrophobic enzyme pockets .

- Methodology : Screen analogs via in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate activity with computed descriptors (logP, polar surface area) .

Data Analysis and Contradictions

Q. How to address conflicting bioactivity data between similar pyrazole derivatives?

- Case Study : If Compound A shows antimicrobial activity but Compound B (fluorophenyl analog) does not:

Q. What analytical strategies confirm regioselectivity in pyrazole ring formation?

- Isotopic Labeling : Use ¹⁵N-labeled hydrazines to track nitrogen incorporation .

- Mass Spectrometry : HRMS detects minor regioisomers via exact mass differences .

- Crystallographic Evidence : Compare experimental X-ray structures with predicted regiochemistry .

Methodological Best Practices

9. Recommended protocols for optimizing synthetic yields:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.